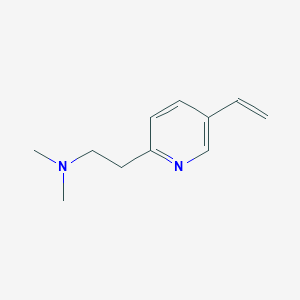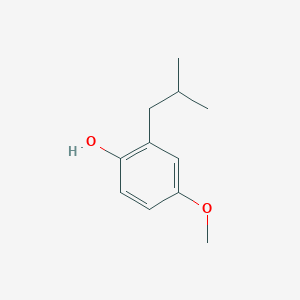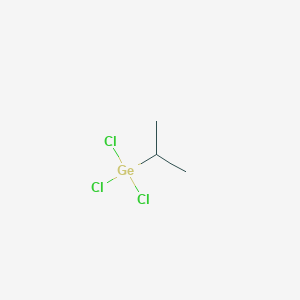
Germane, trichloro(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, trichloro(1-methylethyl)-: is a chemical compound with the molecular formula C₄H₉Cl₃Ge . It is a derivative of germane, where three chlorine atoms and one 1-methylethyl group are attached to the germanium atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, trichloro(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of Germane, trichloro(1-methylethyl)- involves the chlorination of germanium compounds followed by the introduction of the 1-methylethyl group. This process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Germane, trichloro(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower chlorides of germanium.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium alkoxides or amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include germanium dioxide, lower chlorides of germanium, and various substituted germanium compounds.
Scientific Research Applications
Chemistry: Germane, trichloro(1-methylethyl)- is used as a precursor in the synthesis of organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity.
Biology and Medicine: In biological research, this compound is used to investigate the effects of germanium-containing compounds on biological systems
Industry: Industrially, Germane, trichloro(1-methylethyl)- is used in the production of semiconductors and other electronic materials. It is also utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Germane, trichloro(1-methylethyl)- involves its interaction with various molecular targets. The chlorine atoms and the 1-methylethyl group influence the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Trichlorogermane (GeHCl₃): Similar in structure but lacks the 1-methylethyl group.
Tetrachlorogermane (GeCl₄): Contains four chlorine atoms and no 1-methylethyl group.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of a 1-methylethyl group.
Uniqueness: Germane, trichloro(1-methylethyl)- is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical properties and reactivity compared to other germanium chlorides. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Properties
CAS No. |
18689-03-7 |
|---|---|
Molecular Formula |
C3H7Cl3Ge |
Molecular Weight |
222.1 g/mol |
IUPAC Name |
trichloro(propan-2-yl)germane |
InChI |
InChI=1S/C3H7Cl3Ge/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI Key |
NFPJZAYCAMHYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


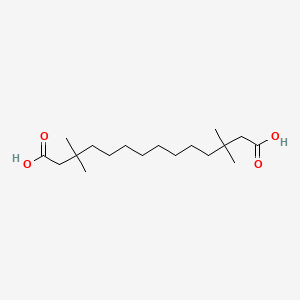
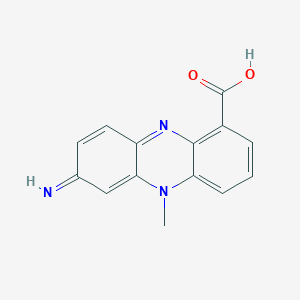
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
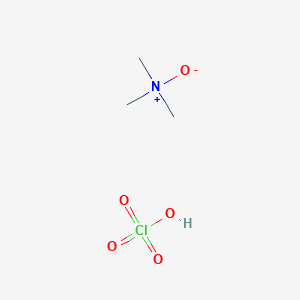
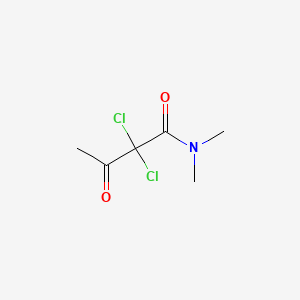
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
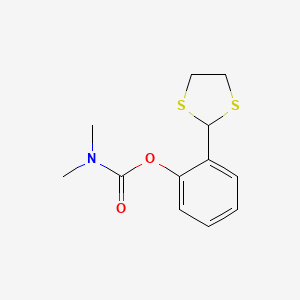
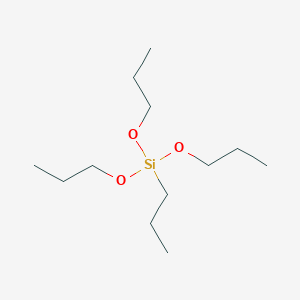

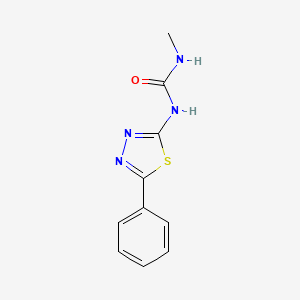
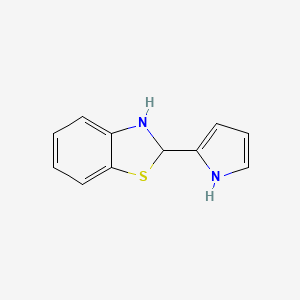
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
